

IMM-H004 stability and storage conditions for research

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Compound of Interest

Compound Name: IMM-H004

Cat. No.: B15582241

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IMM-H004 Technical Support Center

This technical support center provides guidance on the stability, storage, and handling of **IMM-H004** for research purposes. The information is compiled from published literature to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for **IMM-H004**?

A1: Specific long-term stability and storage conditions for **IMM-H004** are not publicly available in the reviewed literature. For compounds of this nature, it is standard practice to store them in a cool, dry, and dark place. Researchers should contact the supplier or manufacturer of their specific batch of **IMM-H004** for detailed storage instructions and shelf-life information. As a general guideline for synthetic small molecules, storage at -20°C or -80°C in an airtight container, protected from light and moisture, is often recommended.

Q2: How should I prepare solutions of **IMM-H004** for in vivo and in vitro experiments?

A2: For in vivo experiments in rats, **IMM-H004** citrate has been dissolved in physiological saline.[1] For in vitro studies, **IMM-H004** has been dissolved in solvents like Dimethyl Sulfoxide (DMSO).[2] When preparing stock solutions, it is advisable to use anhydrous-grade solvents to minimize degradation due to moisture. For cell-based assays, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells.

Q3: Is **IMM-H004** stable in solution?

A3: While comprehensive stability data in various solvents is not available, one study noted that **IMM-H004** was stable during the entire analytical process when prepared in acetonitrile for LC-MS/MS analysis.[3] For experimental purposes, it is best practice to prepare fresh solutions before use or to conduct a stability study in the desired solvent under your specific storage conditions if solutions are to be stored for any length of time.

Q4: What are the known metabolites of **IMM-H004**?

A4: In rats, four metabolites of **IMM-H004** have been identified: two demethylated metabolites (M1 and M2), a glucuronide conjugate (**IMM-H004G** or M3), and a sulfated conjugate (M4).[2][4][5] The major metabolite is **IMM-H004G**, which is formed in both rats and cultured human hepatocytes.[2][4][5][6]

Q5: Is the major metabolite, **IMM-H004G**, biologically active?

A5: Yes, pharmacological studies have shown that **IMM-H004G** exhibits neuroprotective activity similar to the parent drug, **IMM-H004**. [2][5][6] It is considered an active metabolite and contributes to the overall efficacy of **IMM-H004** in models of cerebral ischemia.[2][4][5]

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |
|-------------------------------------|--|--|
| Inconsistent experimental results | Degradation of IMM-H004 due to improper storage or handling. | - Always use fresh solutions of IMM-H004. - Protect stock solutions and solid compound from light and moisture. - Verify the purity of your IMM-H004 stock if possible. |
| Low solubility in aqueous solutions | IMM-H004 is a coumarin derivative and may have limited aqueous solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO. - For final dilutions in aqueous media, ensure the organic solvent concentration is low and does not affect the experiment. Sonication may aid dissolution. |
| Unexpected biological effects | Presence of active metabolites. | - Be aware that IMM-H004 is metabolized to the active compound IMM-H004G in vivo and in some in vitro systems (e.g., hepatocytes, liver microsomes). ^{[2][4]} - Consider the potential contribution of IMM-H004G to your experimental outcomes. |

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of **IMM-H004** and its Metabolite **IMM-H004G** in Rats

| Parameter | IMM-H004 | IMM-H004G |
|-----------------------|----------|-----------|
| AUC (h*ng/mL) | 1,638 | 28,948 |
| t _{1/2β} (h) | 0.42 | 6.61 |

Data from transient middle cerebral artery occlusion/reperfusion (MCAO/R) rats.[2][5]

Experimental Protocols

1. In Vitro Metabolism of **IMM-H004** in Liver Microsomes

This protocol is adapted from studies on the metabolism of **IMM-H004** in rat and human liver microsomes.[2]

- Objective: To determine the cytochrome P450 (CYP450)-mediated metabolism of **IMM-H004**.
- Materials:
 - **IMM-H004**
 - Rat or Human Liver Microsomes (RLMs/HLMs)
 - Tris-HCl buffer (50 mM, pH 7.4)
 - MgCl₂ (5 mM)
 - NADPH regeneration system (10 mM β-nicotinamide adenine dinucleotide phosphate, 100 mM glucose-6-phosphate, 10 U/mL 6-G-P dehydrogenase)
 - Ice-cold acetonitrile
- Procedure:
 - Prepare an incubation mixture containing **IMM-H004** (10 μM) and RLMs or HLMs (0.5 mg protein/mL) in a final volume of 0.2 mL Tris-HCl buffer with 5 mM MgCl₂.
 - Pre-incubate the mixture for 2 minutes at 37°C.
 - Initiate the reaction by adding the NADPH regeneration system.
 - Incubate for 30 minutes at 37°C.
 - Terminate the reaction by adding two volumes of ice-cold acetonitrile.

- Use samples without NADPH as a negative control.
- Vortex the mixture and centrifuge at 18,800 x g for 5 minutes.
- Analyze the supernatant for metabolites using LC-MS/MS.

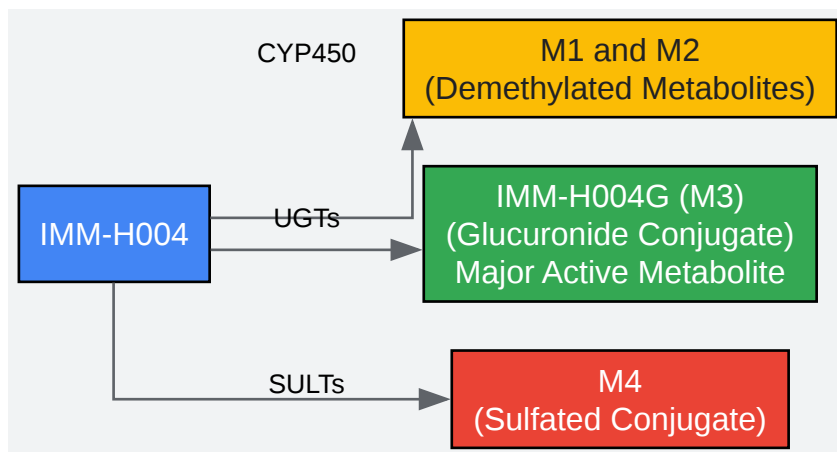
2. LC-MS/MS Analysis of **IMM-H004**

This protocol is based on a method developed for the determination of **IMM-H004** in rat plasma and brain tissue.[3]

- Objective: To quantify the concentration of **IMM-H004** in biological samples.
- Instrumentation:
 - Liquid Chromatography system (e.g., Shimadzu 30A UPLC)[2]
 - Triple quadrupole mass spectrometer (e.g., API 4000)[2]
 - Zorbax SB-C18 column or equivalent
- Reagents:
 - Acetonitrile (containing 0.5% formic acid)
 - Water (containing 0.5% formic acid)
 - Propranolol (as internal standard, IS)
- Procedure:
 - Sample Preparation: Precipitate proteins in plasma or brain tissue homogenate samples by adding acetonitrile containing the internal standard.
 - Chromatographic Separation:
 - Mobile Phase A: 0.5% formic acid in water
 - Mobile Phase B: 0.5% formic acid in acetonitrile

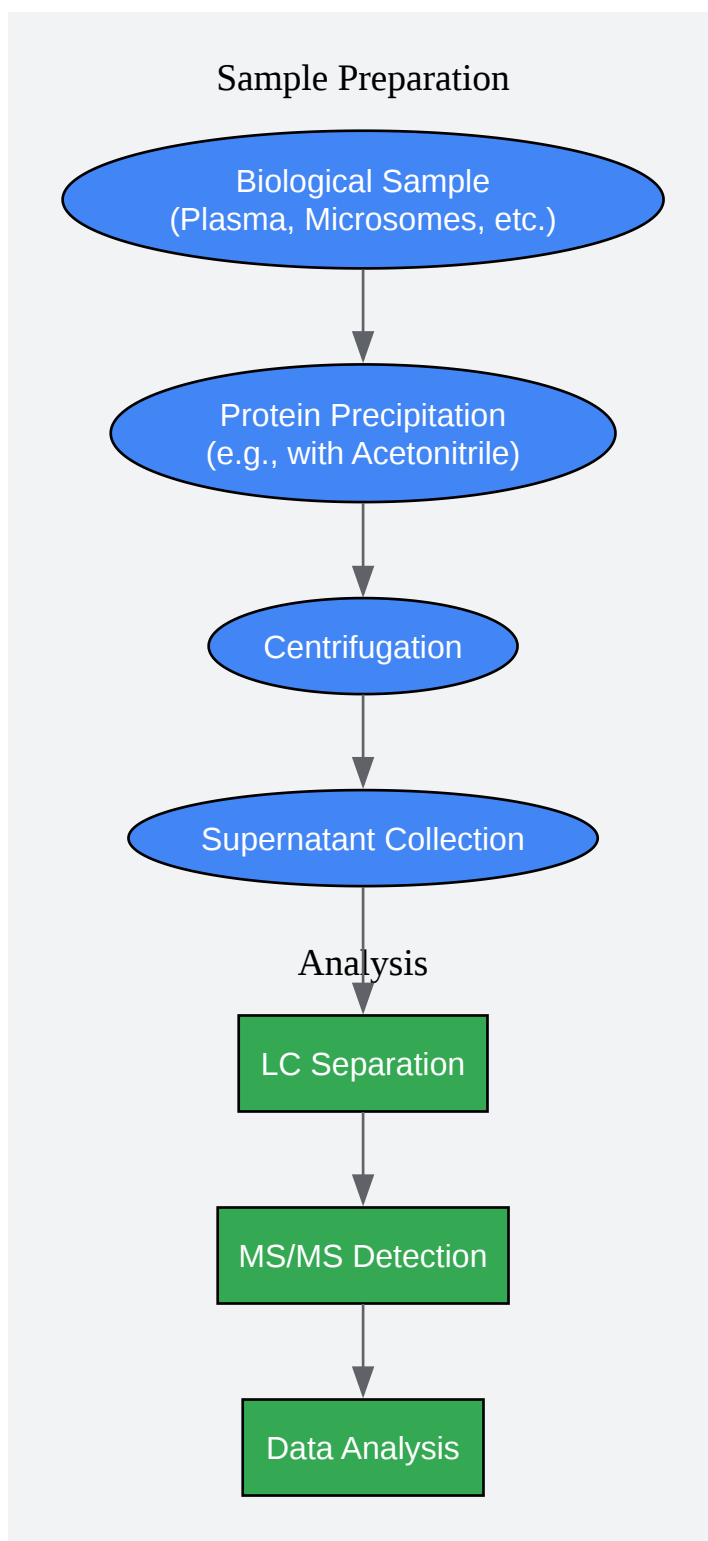
- Flow Rate: 0.3 mL/min
- A gradient elution can be used, for example: start with 10% B, increase to 98% B, hold, and then re-equilibrate.[2]
- Mass Spectrometry Detection:
 - Ionization Mode: Positive ion
 - Detection Mode: Selective Reaction Monitoring (SRM)
 - Mass Transition for **IMM-H004**: m/z 305 \rightarrow 248[2][3]
 - Mass Transition for Internal Standard (Propranolol): m/z 260 \rightarrow 183[2][3]
- Quantification: Create a standard curve using known concentrations of **IMM-H004** to quantify the analyte in the samples.

Visualizations



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Caption: Metabolic pathway of **IMM-H004**.



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Caption: General workflow for sample analysis.

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